molecular formula C10H15NO3S B11875150 3-(3-Methylsulfonylpropoxy)aniline

3-(3-Methylsulfonylpropoxy)aniline

Cat. No.: B11875150
M. Wt: 229.30 g/mol
InChI Key: ZPVBCAKUIMXOIN-UHFFFAOYSA-N
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Description

3-(3-Methylsulfonylpropoxy)aniline is an organic compound with the molecular formula C10H15NO3S It is a derivative of aniline, where the aniline ring is substituted with a 3-methylsulfonylpropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylsulfonylpropoxy)aniline typically involves the following steps:

    Preparation of 3-Methylsulfonylpropyl Bromide: This intermediate is synthesized by reacting 3-methylsulfonylpropyl alcohol with hydrobromic acid in the presence of a dehydrating agent such as phosphorus tribromide.

    Nucleophilic Substitution: The 3-methylsulfonylpropyl bromide is then reacted with aniline in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction proceeds via a nucleophilic substitution mechanism, where the bromide group is replaced by the aniline group, forming this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylsulfonylpropoxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically results in the formation of sulfone derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.

    Substitution: The aniline ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, resulting in the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens for halogenation.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

3-(3-Methylsulfonylpropoxy)aniline has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Methylsulfonylpropoxy)aniline involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism depends on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(Methylsulfonyl)aniline: This compound is similar in structure but lacks the propoxy group.

    3-(Methoxy)aniline: This compound has a methoxy group instead of the methylsulfonylpropoxy group.

    3-(Ethylsulfonyl)aniline: This compound has an ethylsulfonyl group instead of the methylsulfonylpropoxy group.

Uniqueness

3-(3-Methylsulfonylpropoxy)aniline is unique due to the presence of the 3-methylsulfonylpropoxy group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C10H15NO3S

Molecular Weight

229.30 g/mol

IUPAC Name

3-(3-methylsulfonylpropoxy)aniline

InChI

InChI=1S/C10H15NO3S/c1-15(12,13)7-3-6-14-10-5-2-4-9(11)8-10/h2,4-5,8H,3,6-7,11H2,1H3

InChI Key

ZPVBCAKUIMXOIN-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CCCOC1=CC=CC(=C1)N

Origin of Product

United States

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